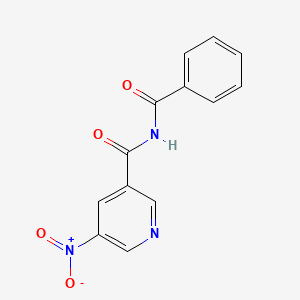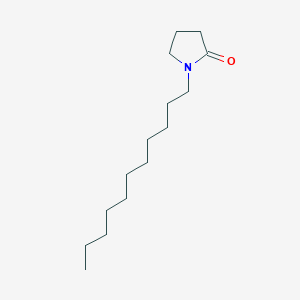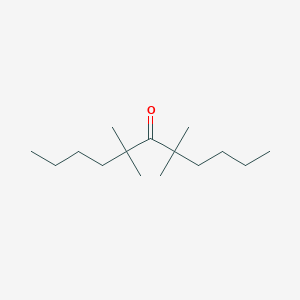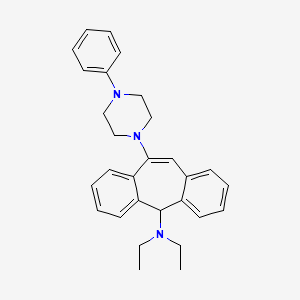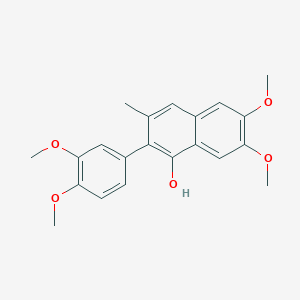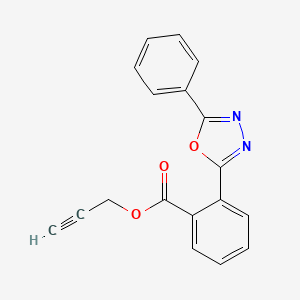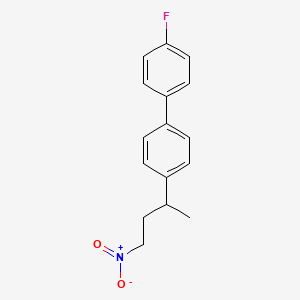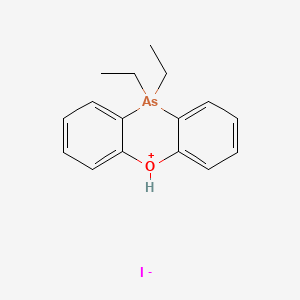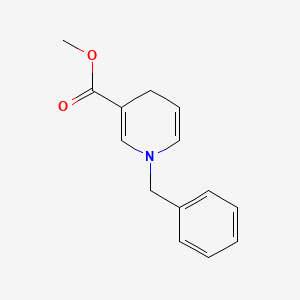
1-Benzyl-4-(3,3-diphenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(3,3-diphenylpropyl)piperazine is a synthetic compound belonging to the piperazine class Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is known for its unique structure, which includes a benzyl group and a diphenylpropyl group attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 3,3-diphenylpropyl chloride under basic conditions to yield the final product. The reaction typically requires solvents such as ethanol or chloroform and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(3,3-diphenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzyl and diphenylpropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine or anti-emetic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(3,3-diphenylpropyl)piperazine involves its interaction with specific molecular targets. It is known to act as a central nervous system stimulant by increasing the release of neurotransmitters such as serotonin and dopamine. This action is mediated through its binding to serotonin and dopamine receptors, leading to increased neuronal activity and stimulation .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(3,3-diphenylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): Used as a starting material for the synthesis of antidepressants.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects
Uniqueness: this compound stands out due to its unique structure, which imparts distinct chemical and biological properties. Its combination of benzyl and diphenylpropyl groups makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
58078-74-3 |
|---|---|
Formule moléculaire |
C26H30N2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-benzyl-4-(3,3-diphenylpropyl)piperazine |
InChI |
InChI=1S/C26H30N2/c1-4-10-23(11-5-1)22-28-20-18-27(19-21-28)17-16-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,26H,16-22H2 |
Clé InChI |
YPCKRIZOGAMOKL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
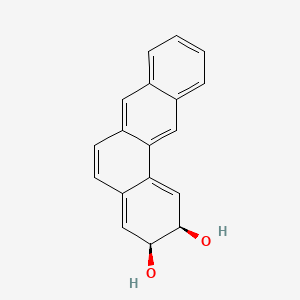

![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
